molecular formula C23H22N4O4 B6083450 3,4-dimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

3,4-dimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

Cat. No.: B6083450
M. Wt: 418.4 g/mol
InChI Key: NUDPBARVIWCKDG-UHFFFAOYSA-N
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Description

This compound belongs to the benzotriazole-benzamide class, characterized by a benzotriazole core substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 4. The benzamide moiety is functionalized with 3,4-dimethoxy groups, distinguishing it from analogs with alternative substitution patterns.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-14-11-19-20(26-27(25-19)16-6-8-17(29-2)9-7-16)13-18(14)24-23(28)15-5-10-21(30-3)22(12-15)31-4/h5-13H,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDPBARVIWCKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its pharmacological effects and toxicological profiles based on existing research.

Chemical Structure and Properties

The molecular formula of the compound is C25H26N2O3C_{25}H_{26}N_{2}O_{3} with a molecular weight of approximately 414.49 g/mol. The structure features a benzamide core substituted with methoxy and benzotriazole moieties, which contribute to its biological properties.

Antimicrobial Activity

Research has shown that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that certain benzotriazole compounds demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to methicillin (MRSA) .

The compound may share similar antimicrobial properties due to its structural components. In vitro tests are necessary to evaluate its effectiveness against various pathogens.

Anticancer Potential

Benzotriazole derivatives have been investigated for their anticancer properties. For example, some studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress .

A detailed investigation into the specific effects of this compound on cancer cell lines could provide insight into its potential as an anticancer agent.

Toxicological Profile

Toxicity assessments are crucial for understanding the safety profile of any new compound. Preliminary data suggests that some benzotriazole derivatives may exhibit toxic effects in certain animal models. For instance, studies have reported liver toxicity associated with long-term exposure to similar compounds .

The acute toxicity levels for related compounds indicate that they can be harmful if ingested or inhaled. Therefore, it is essential to conduct comprehensive toxicity studies on this specific compound to determine its safety for potential therapeutic use.

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against MRSA and other bacterial strains
AnticancerInduces apoptosis in cancer cells; potential for modulation of cell cycle
ToxicityPotential liver toxicity; harmful if swallowed or inhaled

Case Study 1: Antibacterial Activity

A study conducted on various benzotriazole derivatives revealed that compounds with specific substitutions exhibited potent antibacterial activity against clinical strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 12.5 to 25 μg/mL for the most effective derivatives .

Case Study 2: Anticancer Effects

In a separate investigation into the anticancer properties of benzotriazole derivatives, researchers found that certain compounds could significantly inhibit the growth of breast cancer cell lines. The mechanism involved apoptosis induction and disruption of mitochondrial function .

Comparison with Similar Compounds

Key Structural Features :

  • Benzotriazole core : Enhances stability and π-π interactions, critical for binding to biological targets or materials matrices .
  • 3,4-Dimethoxybenzamide : The electron-donating methoxy groups at positions 3 and 4 on the benzamide ring may influence solubility, electronic properties, and receptor affinity.
  • 4-Methoxyphenyl substituent : Introduces steric and electronic effects, modulating interactions with enzymes or other macromolecules .

Structural Variations and Their Impacts

The following table summarizes key analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents/Modifications Notable Properties/Applications References
3,4-Dimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide C24H22N4O4 3,4-Dimethoxybenzamide; 4-methoxyphenyl at benzotriazole Enhanced electronic density; potential kinase inhibition
3,5-Dimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide C24H22N4O4 3,5-Dimethoxybenzamide Altered solubility; distinct receptor binding due to symmetric substitution
N-[2-(4-Ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4-dimethylbenzamide C24H24N4O2 3,4-Dimethylbenzamide; 4-ethylphenyl Increased hydrophobicity; explored in catalysis and anti-inflammatory studies
N-[2-(3-Chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-nitrobenzamide C21H16ClN5O4 2-Nitrobenzamide; 3-chloro-4-methoxyphenyl Electron-withdrawing nitro group enhances reactivity; antimicrobial potential
N-[2-(4-Methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]nicotinamide C20H17N5O2 Nicotinamide (pyridine-3-carboxamide) Distinct hydrogen-bonding capacity; CNS-targeted drug design
Electronic and Solubility Profiles
  • Methoxy vs.
  • Hydrophobic Substituents : Ethyl or methyl groups (e.g., in ) reduce solubility but enhance membrane permeability, favoring pharmacokinetics in drug candidates.

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